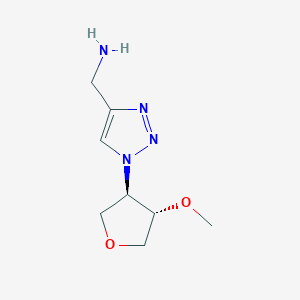
(1-((3R,4S)-4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-((3R,4S)-4-Methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine is a useful research compound. Its molecular formula is C8H14N4O2 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (1-((3R,4S)-4-methoxytetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanamine, also known as a triazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound hydrochloride
- Molecular Formula : C8H14N4O2·ClH
- Molecular Weight : 208.68 g/mol
- Purity : ≥95%
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activity. Studies indicate that derivatives of triazoles exhibit significant inhibitory effects against various bacterial strains and fungi. For example:
- A series of triazole derivatives were tested against Staphylococcus aureus and Candida albicans, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.
Xanthine Oxidase Inhibition
Recent research highlights the compound's role as a xanthine oxidase inhibitor. Xanthine oxidase is crucial in purine metabolism and its inhibition can be beneficial in treating conditions like gout and hyperuricemia.
- Case Study : A study demonstrated that related triazole derivatives showed IC50 values of 0.6 μM for compound 1h, significantly more potent than allopurinol . The mixed-type inhibition mechanism was elucidated through Lineweaver-Burk plots.
Anticancer Activity
Triazole derivatives have also been explored for their anticancer potential. The compound's structural features may contribute to its ability to disrupt cancer cell proliferation.
- Mechanism of Action : It is believed that the triazole ring interacts with various cellular targets involved in tumor growth regulation. Molecular docking studies suggest that these compounds can bind effectively to the active sites of enzymes critical for cancer cell metabolism.
The biological activity of this compound can be attributed to:
- Inhibition of Enzymatic Activity : As a xanthine oxidase inhibitor, it reduces the conversion of hypoxanthine to xanthine and then to uric acid.
- Disruption of Cell Signaling Pathways : The compound may interfere with signaling pathways such as PI3K/AKT/mTOR which are crucial for cell survival and proliferation .
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C8H14N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
[1-[(3R,4S)-4-methoxyoxolan-3-yl]triazol-4-yl]methanamine |
InChI |
InChI=1S/C8H14N4O2/c1-13-8-5-14-4-7(8)12-3-6(2-9)10-11-12/h3,7-8H,2,4-5,9H2,1H3/t7-,8-/m1/s1 |
InChI Key |
DIFOQOVHIIKTLT-HTQZYQBOSA-N |
Isomeric SMILES |
CO[C@@H]1COC[C@H]1N2C=C(N=N2)CN |
Canonical SMILES |
COC1COCC1N2C=C(N=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















